N-[1-(4-Propylphenyl)ethyl]cyclopropanamine
Description
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-[1-(4-propylphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C14H21N/c1-3-4-12-5-7-13(8-6-12)11(2)15-14-9-10-14/h5-8,11,14-15H,3-4,9-10H2,1-2H3 |
InChI Key |
NGAIKARXJMGPHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 1-(4-Propylphenyl)propan-2-one with Cyclopropanamine
Reductive amination represents the most direct route to this compound. This method involves the condensation of 1-(4-Propylphenyl)propan-2-one (ketone precursor) with cyclopropanamine under hydrogenation conditions, utilizing palladium or platinum catalysts.
Procedure :
- Reaction Setup : A mixture of 1-(4-Propylphenyl)propan-2-one (1.0 equiv), cyclopropanamine (1.2 equiv), and 5% Pd/C (0.1 equiv) in methanol is pressurized with hydrogen (2–5 MPa) at 40–90°C for 3–10 hours.
- Workup : The catalyst is filtered, and the filtrate is concentrated under reduced pressure. Purification via silica gel chromatography (ethyl acetate/cyclohexane gradient) yields the target compound.
Key Parameters :
- Catalyst Loading : 5% Pd/C achieves >90% conversion, whereas Pt/C requires higher temperatures (90°C) for comparable yields.
- Solvent Optimization : Methanol enhances reaction kinetics compared to ethanol or tetrahydrofuran due to improved hydrogen solubility.
Challenges :
Nucleophilic Substitution of 1-(4-Propylphenyl)ethyl Halides with Cyclopropanamine
This two-step approach involves synthesizing 1-(4-Propylphenyl)ethyl bromide followed by displacement with cyclopropanamine.
Step 1: Synthesis of 1-(4-Propylphenyl)ethyl Bromide
- Friedel-Crafts Alkylation : 4-Propylbenzene reacts with acetyl chloride in the presence of AlCl₃ to form 1-(4-propylphenyl)ethanone.
- Reduction and Bromination : The ketone is reduced to 1-(4-propylphenyl)ethanol using NaBH₄, followed by HBr treatment to yield the bromide.
Step 2: Amination with Cyclopropanamine
- Reaction Conditions : 1-(4-Propylphenyl)ethyl bromide (1.0 equiv), cyclopropanamine (2.0 equiv), and triethylamine (1.5 equiv) in acetonitrile at 80°C for 4–6 hours.
- Purification : Aqueous workup (NH₄Cl, brine) and column chromatography isolate the product.
Yield Optimization :
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-mediated coupling reactions offer an alternative route for constructing the 4-propylphenyl-ethyl moiety.
Suzuki-Miyaura Coupling :
- Substrate Preparation : Cyclopropanamine is functionalized with a boronic ester group to form (cyclopropylaminomethyl)phenylboronic acid.
- Coupling Reaction : Reaction with 4-bromopropylbenzene using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 100°C for 12 hours.
Challenges :
- Boronic ester stability under basic conditions necessitates inert atmosphere handling.
- Competing protodeboronation reduces yields unless excess boronic acid is used.
Comparative Analysis of Synthetic Methods
Critical Observations :
- Reductive amination outperforms other methods in yield and scalability but requires specialized equipment for hydrogenation.
- Nucleophilic substitution is operationally simpler but suffers from lower yields due to competing elimination.
Optimization Strategies and Process Intensification
Solvent and Temperature Effects
Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Propylphenyl)ethyl]cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-(4-Propylphenyl)ethyl]cyclopropanamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for investigating enzyme mechanisms.
Medicine: The compound is explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[1-(4-Propylphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between N-[1-(4-Propylphenyl)ethyl]cyclopropanamine and its analogs:
Key Differences and Implications
Bulky Groups: The morpholine ring in N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine introduces steric hindrance, likely reducing reaction yields (21% in this case) . Halogenated Derivatives: Chloro and bromo substituents (e.g., in and ) enhance molecular weight and may improve binding in pharmaceutical intermediates .
Synthetic Methodologies :
- Catalytic Hydrogenation : Used for N-(5-chloro-2-isopropylbenzyl)cyclopropanamine, highlighting the role of Pt catalysts in selective reductions .
- Condensation Reactions : Common in imine formation (e.g., ), though amines like N-(4-Methylbenzyl)cyclopropanamine require enzymatic or flow-chemistry systems for optimization .
Salt Forms: Hydrochloride salts (e.g., ) improve solubility in aqueous environments, critical for pharmacological applications .
Biological Activity
N-[1-(4-Propylphenyl)ethyl]cyclopropanamine, with the chemical formula C14H21N, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of a cyclopropanamine core substituted with a propylphenyl group. Its structure can be represented as follows:
This compound's molecular weight is approximately 219.33 g/mol, and it exhibits properties typical of amines and cyclopropanes.
Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The specific mechanisms through which this compound exerts its effects are still under investigation, but preliminary data suggest it may have:
- Neurotransmitter Modulation : Potential interactions with dopamine and serotonin receptors.
- Enzyme Inhibition : Possible inhibition of enzymes involved in cancer progression.
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation.
- Neurological Disorders : Given its potential modulation of neurotransmitter systems, it could be explored for conditions like depression or anxiety.
Case Studies
-
Anticancer Studies :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of cyclopropanamine exhibited significant anticancer properties in vitro against various cancer cell lines, including breast and lung cancer cells. The study suggested that this compound could serve as a lead compound for further development in cancer therapeutics .
- Neuropharmacological Effects :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
